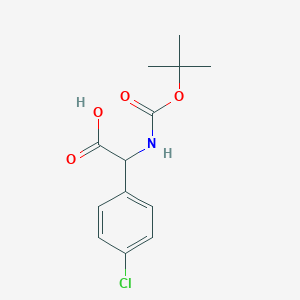

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONJNNLTAGSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373532 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209525-73-5 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known as N-Boc-(4-chlorophenyl)glycine, is a non-natural amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. Its strategic importance lies in its role as a chiral building block for the synthesis of complex organic molecules, particularly peptidomimetics and active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function and the 4-chlorophenyl moiety on the alpha-carbon provides a unique combination of chemical stability, reactivity, and structural properties that are highly valued by synthetic chemists.[][2]

This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, physicochemical properties, applications in drug discovery, and analytical methodologies for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable synthetic intermediate.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-Boc-(4-chlorophenyl)glycine, N-Boc-2-(4'-chlorophenyl)-DL-glycine |

| CAS Number | 209525-73-5[][3] |

| Molecular Formula | C13H16ClNO4 |

| Molecular Weight | 285.72 g/mol [2] |

The Chemistry of N-Boc-(4-chlorophenyl)glycine: Synthesis and Properties

The synthesis of N-Boc-(4-chlorophenyl)glycine is a multi-step process that begins with the synthesis of the parent amino acid, 4-chlorophenylglycine. This is followed by the protection of the amino group with the tert-butyloxycarbonyl (Boc) moiety.

Synthesis of the Precursor: 4-Chlorophenylglycine

One common method for the synthesis of 4-chlorophenylglycine is the Bucherer-Bergs reaction. This reaction involves the treatment of 4-chlorobenzaldehyde with ammonium carbonate and sodium cyanide to form a hydantoin intermediate, which is then hydrolyzed to yield the desired amino acid.

Caption: General Workflow for the Synthesis of N-Boc-(4-chlorophenyl)glycine.

Experimental Protocol: Synthesis of N-Boc-(4-chlorophenyl)glycine

The following protocol is adapted from a general procedure for the Boc protection of amino acids and is applicable to the synthesis of the title compound. [4][5]

-

Dissolution of Amino Acid: In a reaction flask, dissolve 4-chlorophenylglycine (1 equivalent) in a mixture of dioxane and a 1M aqueous solution of sodium bicarbonate. The mixture should be stirred until the amino acid is fully dissolved.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1M aqueous solution of hydrochloric acid.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford N-Boc-(4-chlorophenyl)glycine as a white solid.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-(4-chlorophenyl)glycine is provided in the table below.

| Property | Value | Reference |

| Physical State | Solid | General Observation |

| Boiling Point | 438.8 °C at 760 mmHg | [] |

| Density | 1.272 g/cm³ | [] |

| Purity | Typically ≥98% | [] |

Applications in Drug Discovery and Development

The utility of N-Boc-(4-chlorophenyl)glycine in drug discovery stems from its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Peptide Synthesis

N-Boc protected amino acids are foundational in solid-phase peptide synthesis (SPPS). The Boc group provides robust protection of the N-terminus during peptide bond formation, and it can be readily removed under acidic conditions to allow for the stepwise elongation of the peptide chain. The incorporation of non-natural amino acids like 4-chlorophenylglycine can impart unique conformational constraints and metabolic stability to the resulting peptides, which is often desirable in the design of peptide-based therapeutics.

Synthesis of Small Molecule Drugs

N-Boc-(4-chlorophenyl)glycine is a key building block in the synthesis of several small molecule drugs. A notable example is its use in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant. [6][7]The 4-chlorophenylglycine moiety is a critical component of the Apixaban structure, and the use of the N-Boc protected form facilitates its incorporation into the target molecule during the synthetic sequence.

Caption: Role of N-Boc-(4-chlorophenyl)glycine in the Synthesis of Apixaban.

Analytical Characterization

Ensuring the purity and identity of N-Boc-(4-chlorophenyl)glycine is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of N-Boc-(4-chlorophenyl)glycine. A common method involves reversed-phase chromatography on a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.

For chiral purity analysis, specialized chiral HPLC columns can be used to separate the enantiomers of N-Boc-(4-chlorophenyl)glycine. Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard C18 column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-Boc-(4-chlorophenyl)glycine.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet at around 1.4 ppm), the aromatic protons of the 4-chlorophenyl ring (two doublets in the aromatic region, typically between 7.0 and 7.5 ppm), the alpha-proton (a singlet or doublet, depending on coupling to the NH proton), and the NH proton of the carbamate (a broad singlet or doublet).

-

¹³C NMR: The carbon NMR spectrum will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the tert-butyl group, and the carbons of the 4-chlorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose, and it will typically show the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode, confirming the molecular weight of 285.72 g/mol .

Conclusion

This compound is a fundamentally important building block in modern organic synthesis and medicinal chemistry. Its well-defined synthesis, stable nature, and versatile reactivity make it an invaluable tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties and analytical characterization is essential for researchers and scientists working in the field of drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N-Boc-(4'-chlorophenyl)glycine. Retrieved from [Link]

-

ResearchGate. (2023). A practical synthesis for the key intermediate (G) of Apixaban. Retrieved from [Link]

- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.

-

Patsnap Eureka. (n.d.). Preparation method of Boc-glycine. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ATB. (n.d.). n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN106083628A - A kind of method preparing p-chlorophenylglycine.

-

Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]

- Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.

- Google Patents. (n.d.). CN104387383A - Synthetic method of novel apixaban precursor compound.

-

European Patent Office. (2020). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1. Retrieved from [Link]

-

ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]

-

MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

Sources

- 2. N-Boc-2-(4'-Chlorophenyl)-L-glycine | CymitQuimica [cymitquimica.com]

- 3. N-Boc-(4'-chlorophenyl)glycine [oakwoodchemical.com]

- 4. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 5. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of Boc-4-chloro-α-phenylglycine

Introduction: The Significance of a Versatile Chiral Building Block

N-tert-Butoxycarbonyl-4-chloro-alpha-phenylglycine (Boc-4-chloro-α-phenylglycine) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a chiral building block, its defined stereochemistry is crucial for its role in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile component in solid-phase and solution-phase peptide synthesis.[1] The 4-chloro substituent on the phenyl ring provides a site for specific electronic and steric interactions, which can be leveraged to modulate the biological activity and pharmacokinetic properties of target molecules.[2]

A thorough understanding of the physical properties of Boc-4-chloro-α-phenylglycine is not merely academic; it is fundamental to its effective application. Properties such as melting point, solubility, and optical rotation are direct indicators of purity, identity, and stereochemical integrity. For researchers in drug development, these parameters inform decisions regarding reaction conditions, purification methods, formulation, and storage. This guide provides a detailed examination of these core physical properties, the methodologies for their determination, and their direct implications for research and development.

Chemical Identity and Stereoisomerism

Boc-4-chloro-α-phenylglycine is a chiral molecule existing as two primary enantiomers, (R) and (S), as well as a racemic mixture. It is imperative for researchers to use the correct stereoisomer for their specific application, as biological systems often exhibit high stereoselectivity.

| Property | (R)-N-Boc-4-chlorophenylglycine | (S)-N-Boc-4-chlorophenylglycine | Racemic N-Boc-4-chlorophenylglycine |

| Synonyms | Boc-D-(4-Cl)-Phg-OH | Boc-L-(4-Cl)-Phg-OH | N-Boc-(4'-chlorophenyl)glycine |

| CAS Number | 53994-85-7[3] | 70514-41-9 (representative) | 209525-73-5[4] |

| Molecular Formula | C₁₃H₁₆ClNO₄[3] | C₁₃H₁₆ClNO₄ | C₁₃H₁₆ClNO₄[4] |

| Molecular Weight | 285.72 g/mol [3] | 285.72 g/mol | 285.72 g/mol [5] |

| Structure |

(Note: Structural images are illustrative representations)

Core Physical and Chemical Properties

The physical properties of Boc-4-chloro-α-phenylglycine are critical benchmarks for quality control and experimental design. The data presented below has been consolidated from various chemical suppliers and databases.

| Physical Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Appearance | White to off-white solid[3] | White to off-white solid | White to off-white solid |

| Melting Point | Data not consistently available | Data not consistently available | Data not consistently available |

| Optical Rotation [α] | Specific rotation values vary by supplier and conditions. | Specific rotation values vary by supplier and conditions. | Not applicable (0°) |

| pKa | 3.38 ± 0.10 (Predicted)[3] | 3.38 ± 0.10 (Predicted) | 3.38 ± 0.10 (Predicted) |

| Solubility | Soluble in 0.1 M NaOH[6]; Insoluble in water, slightly soluble in DMSO and methanol.[7] | Soluble in 0.1 M NaOH; Insoluble in water, slightly soluble in DMSO and methanol. | Soluble in 0.1 M NaOH; Insoluble in water, slightly soluble in DMSO and methanol. |

| Storage Temp. | 2-8°C[3] | 2-8°C | 2-8°C |

Note: Experimental values, especially for melting point and optical rotation, can vary slightly between batches and suppliers due to residual solvents or minor impurities. Predicted values are computational estimates.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structural identity and purity of Boc-4-chloro-α-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), aromatic protons on the chlorophenyl ring (multiplets in the 7.2-7.5 ppm region), the α-proton (a singlet or doublet around 5.2-5.5 ppm), and the acidic proton of the carboxylic acid (a broad singlet, often >10 ppm, which is D₂O exchangeable).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbonyl carbons of the Boc group and carboxylic acid (~155 ppm and ~170-175 ppm), the α-carbon (~55-60 ppm), and the aromatic carbons, including the carbon bearing the chlorine atom (~128-135 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ corresponds to the N-H bond of the carbamate.

-

C=O Stretch: Two strong absorption bands are expected for the carbonyl groups. The urethane carbonyl of the Boc group typically appears around 1715 cm⁻¹, while the carboxylic acid carbonyl appears around 1695 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its identity. For Boc-4-chloro-α-phenylglycine (MW: 285.72), the expected molecular ion peak [M+H]⁺ would be approximately 286.08, and the [M+Na]⁺ adduct would be around 308.06. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and chlorine-containing fragments.

Experimental Protocols for Physical Property Determination

The following protocols are designed as self-validating systems, emphasizing accuracy and reproducibility.

Workflow for Characterization

The logical flow from receiving a sample to its full characterization is crucial for ensuring its suitability for downstream applications.

Caption: Workflow for the physical and structural characterization of Boc-4-chloro-α-phenylglycine.

Protocol: Melting Point Determination

-

Causality: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. A sharp, well-defined melting point is indicative of high purity.

-

Methodology:

-

Calibration: Calibrate the melting point apparatus using a certified standard (e.g., benzoic acid) with a known melting point. This validates the instrument's accuracy.

-

Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry sample into a capillary tube, ensuring it is packed tightly to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Protocol: Optical Rotation Measurement

-

Causality: Optical rotation is an intrinsic property of a chiral molecule and is used to determine its enantiomeric purity or confirm its absolute configuration.[9][10] The magnitude and sign (+ or -) of the rotation are specific to the enantiomer under defined conditions.

-

Methodology:

-

Instrument Calibration: Zero the polarimeter using a blank cell filled with the same solvent that will be used for the sample.

-

Solution Preparation: Accurately weigh a precise amount of the sample (e.g., 100 mg) and dissolve it in a specific volume (e.g., 10.0 mL) of a specified solvent (e.g., ethanol or methanol) in a volumetric flask. The concentration (c) is critical and must be recorded in g/100 mL.

-

Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Take at least five readings and calculate the average.

-

Calculation: Calculate the specific rotation [α] using the formula: [α]TD = α / (l × c) Where T is the temperature (e.g., 20°C) and D refers to the sodium D-line (589 nm).

-

Validation: The result should be compared against the literature or supplier's certificate of analysis.

-

References

-

ChemBK. (2024, April 9). N-Boc-L-phenylglycine. Retrieved January 6, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Tetraethylene glycol monobutyl ether. Retrieved January 6, 2026, from [Link]

-

The Good Scents Company. (n.d.). butoxydiglycol. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). N-Boc-(2'-Chlorophenyl)glycine. Retrieved January 6, 2026, from [Link]

-

Oakwood Chemical. (n.d.). N-Boc-(4'-chlorophenyl)glycine. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). L-Phenylglycine. Retrieved January 6, 2026, from [Link]

-

Semantic Scholar. (2023). A general method to predict optical rotations of chiral molecules from their structures. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (2023). A general method to predict optical rotations of chiral molecules from their structures. Retrieved January 6, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved January 6, 2026, from [Link]

-

PubMed. (2008). Optical rotation of achiral compounds. Retrieved January 6, 2026, from [Link]

-

SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-(4'-Chlorophenyl)glycine CAS#: 53994-85-7 [amp.chemicalbook.com]

- 4. N-Boc-(4'-chlorophenyl)glycine [oakwoodchemical.com]

- 5. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

- 7. Boc-D-Phenylglycine | 33125-05-2 [chemicalbook.com]

- 8. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Boc-4-chlorophenylglycine: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery

Abstract

N-Boc-4-chlorophenylglycine is a non-proteinogenic amino acid that has garnered significant attention within the realms of medicinal chemistry and peptide science. Its unique structural features, comprising a chlorine-substituted aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group, render it a valuable building block for the synthesis of complex peptides and pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of N-Boc-4-chlorophenylglycine, with a particular focus on its role in drug development and solid-phase peptide synthesis. Experimental protocols and safety considerations are also detailed to provide a practical resource for researchers and scientists.

Introduction: The Strategic Importance of Modified Amino Acids

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance metabolic stability, improve receptor binding affinity and selectivity, and introduce novel functionalities. N-Boc-4-chlorophenylglycine, with its halogenated phenyl side chain, is a prime example of such a strategic building block. The presence of the chlorine atom can influence molecular conformation and introduce favorable interactions with biological targets, while the Boc group provides a robust and readily cleavable protecting group essential for controlled peptide synthesis.

Chemical Structure and Identification

The chemical structure of N-Boc-4-chlorophenylglycine is characterized by a glycine backbone with a 4-chlorophenyl substituent at the α-carbon. The amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Molecular Structure of N-Boc-4-chlorophenylglycine

Caption: Chemical structure of N-Boc-4-chlorophenylglycine.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid[1] |

| CAS Number | 209525-73-5 (for DL-form)[2][3] |

| 53994-85-7 (for R-form)[4] | |

| Molecular Formula | C13H16ClNO4[2][3][5] |

| Molecular Weight | 285.72 g/mol [2][5] |

| InChI Key | ZZONJNNLTAGSHB-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of N-Boc-4-chlorophenylglycine is crucial for its effective use in synthesis and purification.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 438.8 ± 40.0 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.38 ± 0.10 | [4] |

| Solubility | Soluble in polar aprotic solvents such as DMF, DMSO, and NMP. Also soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | [6] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons of the 4-chlorophenyl ring would appear as two doublets in the aromatic region (typically 7.2-7.5 ppm). The α-proton would be a singlet, and the N-H proton of the carbamate would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group, typically in the range of 155-175 ppm. The quaternary carbon and the methyl carbons of the Boc group would also be evident, along with the carbons of the 4-chlorophenyl ring.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, N-H stretching from the carbamate, and strong C=O stretching vibrations for both the carbamate and carboxylic acid groups (typically around 1700-1750 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group. The exact mass is 285.0768.

Synthesis of N-Boc-4-chlorophenylglycine

The most common and practical method for the synthesis of N-Boc-4-chlorophenylglycine involves the protection of the amino group of 4-chlorophenylglycine with di-tert-butyl dicarbonate (Boc)₂O.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-Boc-4-chlorophenylglycine.

Experimental Protocol: N-Boc Protection of 4-Chlorophenylglycine

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

-

Dissolution: Dissolve 4-chlorophenylglycine (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane and water.

-

Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2-3 equivalents), to the solution to deprotonate the amino group and facilitate the reaction.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise or as a solution in the organic co-solvent.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of 2-3 with a suitable acid (e.g., 1M HCl or citric acid).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography if necessary.

Applications in Drug Development and Peptide Synthesis

N-Boc-4-chlorophenylglycine is a valuable intermediate in the synthesis of peptidomimetics and small molecule drugs. The 4-chlorophenyl moiety can participate in various non-covalent interactions, including halogen bonding, which can enhance binding affinity to target proteins.

Role as a Chiral Building Block

The enantiomerically pure forms of N-Boc-4-chlorophenylglycine are particularly important in the synthesis of stereospecific drugs. The stereochemistry at the α-carbon is often critical for biological activity.

Incorporation into Peptide Scaffolds

In solid-phase peptide synthesis (SPPS), N-Boc-4-chlorophenylglycine is used to introduce a non-natural amino acid residue into a peptide chain. The Boc/Bzl protection strategy is a well-established method in SPPS.[7]

Diagram: Boc/Bzl Solid-Phase Peptide Synthesis Cycle

Caption: Simplified cycle for incorporating N-Boc-4-chlorophenylglycine in SPPS.

Example in Medicinal Chemistry: Taranabant

While a direct synthetic route using N-Boc-4-chlorophenylglycine is not explicitly detailed in readily available literature, the core structure of the cannabinoid-1 receptor inverse agonist taranabant features a 3-(4-chlorophenyl)propyl moiety. The synthesis of such structures often involves precursors derived from chlorophenyl-containing amino acids. Taranabant was developed for the treatment of obesity, highlighting the potential of incorporating chlorophenyl groups into pharmacologically active molecules.[8][9]

Chemical Reactivity and Handling

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality to many other protecting groups is a key advantage in complex syntheses.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the N-Boc-protected compound in an appropriate solvent (e.g., DCM).

-

Acid Treatment: Add a solution of TFA in DCM (typically 25-50% v/v) to the reaction mixture.

-

Reaction: Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine is often obtained as a TFA salt.

Safety and Handling

N-Boc-4-chlorophenylglycine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-Boc-4-chlorophenylglycine is a versatile and valuable building block for the synthesis of modified peptides and small molecule drug candidates. Its unique structural features and well-established reactivity make it an important tool for medicinal chemists and peptide scientists seeking to develop novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.

- 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid. (n.d.). Sigma-Aldrich.

- N-Boc-2-(4'-Chlorophenyl)-L-glycine. (n.d.). CymitQuimica.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). (n.d.).

- N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779. (n.d.). PubChem.

- N-Boc-(4'-chlorophenyl)glycine. (n.d.). Oakwood Chemical.

- Solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents. (2025). BenchChem.

- Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). (n.d.). The Royal Society of Chemistry.

- FTIR spectra of all prepared BOC-glycine and esters. (n.d.).

- (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). (n.d.).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- New Efficient Asymmetric Synthesis of Taranabant, a CB1R Inverse Agonist for the Treatment of Obesity. (n.d.).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Taranabant. (2008). Drugs of the Future, 33(3), 211.

- Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. (n.d.).

- Studies in Solid Phase Peptide Synthesis: A Personal Perspective. (2007). OSTI.GOV.

- Solid-phase peptide synthesis. (2014). Digital CSIC.

- Glycine. (n.d.). NIST WebBook.

- n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. (n.d.).

- N-[(4-Chlorophenyl)methyl]-N-Boc-glycine. (n.d.). BLDpharm.

- Boc-glycine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- N-Boc-(4'-Chlorophenyl)glycine CAS#: 53994-85-7. (n.d.). ChemicalBook.

- CAS 209525-73-5 N-Boc-2-(4'-chlorophenyl)-DL-glycine. (n.d.). BOC Sciences.

-

(2R)-acetic acid. (n.d.). Amerigo Scientific.

- N-[(4-Chlorophenyl)methyl]-N-Boc-glycine. (n.d.). Sigma-Aldrich.

- 2-(TERTBUTOXYCARBONYLAMINO)-2-(2-CHLOROPHENYL)ACETIC ACID. (2024). ChemBK.

- (±)-4-Chlorophenylglycine ≥ 98.0% (TLC). (n.d.). Sigma-Aldrich.

- Taranabant. (2025).

- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004).

- (r)-2-Amino-2-(4-chlorophenyl)acetic acid. (n.d.). PubChem.

- Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. (n.d.). PubMed Central.

- Glycine as a 13C CPMAS Setup Sample. (2018). University of Ottawa NMR Facility Blog.

- FT-IR spectrum of γ-glycine. (n.d.).

- FTIR spectrum of c-glycine. (n.d.).

- (±)-4-Chlorophenylglycine ≥ 98.0% (TLC). (n.d.). Sigma-Aldrich.

- BOC-Glycine(4530-20-5)IR1. (n.d.). ChemicalBook.

- N-(4-chlorophenyl)glycine. (n.d.). Hit2Lead.

- Solvent Miscibility Table. (n.d.). [Source not explicitly provided].

Sources

- 1. (R)-N-BOC-(2'-CHLOROPHENYL)GLYCINE(1212602-23-7) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | 209525-73-5 [sigmaaldrich.com]

- 3. N-Boc-(4'-chlorophenyl)glycine [oakwoodchemical.com]

- 4. N-Boc-(4'-Chlorophenyl)glycine CAS#: 53994-85-7 [amp.chemicalbook.com]

- 5. N-Boc-2-(4'-Chlorophenyl)-L-glycine | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Portico [access.portico.org]

- 9. researchgate.net [researchgate.net]

(R)-4-Chlorophenylglycine: A Keystone Chiral Building Block for Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern drug discovery, chirality is not merely a structural nuance but a fundamental determinant of therapeutic efficacy and safety.[1][2] Biological systems, from receptors to enzymes, are inherently chiral, creating a stereospecific environment where enantiomers of a drug molecule can exhibit profoundly different pharmacological and toxicological profiles.[1][3] This reality has driven a paradigm shift towards the development of single-enantiomer drugs, a move strongly encouraged by regulatory bodies like the FDA.[3][4]

At the heart of this chiral-centric approach are chiral building blocks: enantiomerically pure molecules that serve as foundational starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).[3][5] Among these, non-proteinogenic amino acids (npAAs) have emerged as exceptionally valuable synthons. (R)-4-Chlorophenylglycine, a prominent member of this class, stands out as a critical intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[6][7] This guide provides a comprehensive overview of (R)-4-chlorophenylglycine, from its synthesis and properties to its application, offering field-proven insights for its effective utilization in pharmaceutical R&D.

Strategic Synthesis of Enantiopure (R)-4-Chlorophenylglycine

The generation of enantiomerically pure (R)-4-chlorophenylglycine is a critical first step that dictates the stereochemical integrity of the final API. The choice of synthetic strategy often balances factors like cost, scale, efficiency, and environmental impact. The primary routes involve either the resolution of a racemic mixture or a direct asymmetric synthesis.

Racemic Synthesis Followed by Chiral Resolution

The most traditional pathway begins with the synthesis of a racemic mixture of DL-4-chlorophenylglycine, typically via a variation of the Strecker synthesis from 4-chlorobenzaldehyde.[8] The subsequent separation of the desired (R)-enantiomer is the crucial step.

-

Classical Diastereomeric Resolution: This method involves reacting the racemic amino acid with a chiral resolving agent, such as D-camphor sulfonic acid or a derivative of tartaric acid, to form a pair of diastereomeric salts.[9][10] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. While conceptually straightforward, this method's primary drawback is its theoretical maximum yield of 50% for the desired enantiomer, necessitating a robust racemization and recycling protocol for the unwanted enantiomer to be economically viable.

-

Enzymatic Kinetic Resolution: A more elegant and industrially favored approach is enzymatic kinetic resolution.[] This technique leverages the high stereoselectivity of enzymes, such as aminoacylases or lipases.[][12][13] In a typical workflow, the racemic amino acid is first derivatized (e.g., N-acetylation). An enzyme that selectively hydrolyzes only the N-acetyl derivative of one enantiomer (e.g., the L- or S-enantiomer) is then introduced. This leaves the unreacted N-acetyl-(R)-4-chlorophenylglycine, which can be separated from the now-free (S)-amino acid based on differences in their physicochemical properties (e.g., solubility at a given pH). The desired (R)-enantiomer is then obtained by a simple chemical hydrolysis of the acetyl group. The advantages of this method are significant: it operates under mild, aqueous conditions, exhibits near-perfect enantioselectivity, and reduces chemical waste, making it a green and efficient alternative.[]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the target enantiomer, bypassing the need for resolution and overcoming the 50% yield limitation.[14]

-

Catalytic Asymmetric Strecker Reaction: This powerful method adapts the classical Strecker synthesis by employing a chiral catalyst or a chiral auxiliary.[14][15][16] For instance, reacting 4-chlorobenzaldehyde, a cyanide source, and ammonia in the presence of a chiral catalyst (e.g., a BINOL-derived complex) can directly generate an enantiomerically enriched α-aminonitrile.[8] Subsequent hydrolysis of the nitrile furnishes the desired (R)-4-chlorophenylglycine in high enantiomeric excess (ee). The causality behind this approach lies in the formation of a transient chiral environment by the catalyst, which dictates the facial selectivity of the cyanide attack on the imine intermediate.

The choice between these pathways is project-dependent. For large-scale manufacturing, enzymatic resolution often provides a robust and cost-effective solution. For discovery and process development, catalytic asymmetric methods offer elegance and efficiency.

Caption: Synthetic pathways to (R)-4-chlorophenylglycine.

Physicochemical and Structural Properties

Accurate characterization of the building block is a self-validating system that ensures quality and reproducibility in subsequent synthetic steps.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | [17] |

| Synonyms | D-4-Chlorophenylglycine, H-D-Phg(4-Cl)-OH | [6][17] |

| CAS Number | 43189-37-3 | [6] |

| Molecular Formula | C₈H₈ClNO₂ | [6] |

| Molecular Weight | 185.61 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6][18][19] |

| Melting Point | ~220-230 °C (for racemic form) | [18][20] |

| Solubility | Soluble in aqueous base (e.g., 0.1M NaOH) | [18] |

Application Profile: A Cornerstone in API Synthesis

The utility of (R)-4-chlorophenylglycine is demonstrated by its incorporation into a range of biologically active molecules. Its rigid phenyl ring and defined stereocenter provide a valuable scaffold for orienting functional groups to achieve precise interactions with biological targets.

Case Study: A Structural Analog in the Synthesis of Clopidogrel (Plavix®)

While the blockbuster antiplatelet drug (S)-Clopidogrel itself incorporates the (S)-2-chlorophenylglycine moiety, its synthesis provides a powerful and directly analogous illustration of the critical role of this class of chiral building blocks.[21][22] The therapeutic activity of Clopidogrel resides exclusively in the (S)-enantiomer; the (R)-enantiomer is inactive.[21][23]

The synthesis involves the coupling of the enantiopure chlorophenylglycine derivative with a thienopyridine core. This underscores a critical principle: starting with an enantiopure building block is vastly more efficient than attempting a difficult and often low-yielding resolution of the final, complex API. The chlorophenylglycine fragment is essential for the drug's interaction with its target, the P2Y₁₂ receptor.

Caption: Integration of a chlorophenylglycine building block into an API.

Broader Applications

Beyond this specific class of drugs, (R)-4-chlorophenylglycine and its derivatives are important intermediates for:

-

CNS-Active Drugs: Including anticonvulsants and other agents targeting the central nervous system.[7]

-

GABAergic Compounds: Molecules that modulate the GABA neurotransmitter system.[7]

-

Agrochemicals and Dyestuffs: Serving as a key intermediate in the synthesis of specialized chemicals.[18][19][24]

Validated Experimental Methodologies

The following protocols are presented as trusted, field-proven methods. They are designed as self-validating systems, with integrated analytical checkpoints to ensure process control.

Protocol 1: Enzymatic Kinetic Resolution of (±)-N-Acetyl-4-chlorophenylglycine

This protocol describes a standard procedure for obtaining the (R)-enantiomer via enzymatic resolution.

Step 1: N-Acetylation of Racemic 4-Chlorophenylglycine

-

Suspend DL-4-chlorophenylglycine (1.0 eq) in water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise while simultaneously adding 2M NaOH solution to maintain the pH between 8.0 and 9.0.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, maintaining pH 8.0.

-

Acidify the solution to pH 2.0 with concentrated HCl.

-

Cool the mixture to 0-5 °C to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield (±)-N-acetyl-4-chlorophenylglycine.

-

Causality: Acylation protects the amine, creating the substrate for the acylase enzyme. The pH control prevents unwanted side reactions and ensures the amine remains nucleophilic.

-

Step 2: Enantioselective Hydrolysis

-

Dissolve (±)-N-acetyl-4-chlorophenylglycine (1.0 eq) in deionized water and adjust the pH to 7.5 with a dilute LiOH or NaOH solution.

-

Add Aminoacylase (e.g., from Aspergillus oryzae, activity units to be determined based on supplier specifications) and a small amount of CoCl₂ (a common enzyme activator).[13]

-

Maintain the reaction at 37 °C and pH 7.5 (using a pH-stat or periodic manual adjustment) for 24-48 hours.

-

Monitor the reaction progress by chiral HPLC to determine the conversion.

-

Trustworthiness: The enzyme's stereospecificity is the cornerstone of this step. It will only cleave the acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer untouched.

-

Step 3: Separation and Isolation

-

Once the reaction reaches ~50% conversion (indicating complete hydrolysis of the S-enantiomer), stop the reaction by acidifying to pH ~3.0 with HCl. This denatures and precipitates the enzyme.

-

Filter off the denatured enzyme.

-

Adjust the filtrate pH to ~4.5. At this isoelectric point, the free (S)-4-chlorophenylglycine is least soluble and will precipitate.

-

Filter to isolate the (S)-4-chlorophenylglycine (the unwanted enantiomer, which can be racemized and recycled).

-

Take the filtrate, which now contains N-acetyl-(R)-4-chlorophenylglycine, and acidify to pH < 2.0.

-

Extract the N-acetyl-(R)-4-chlorophenylglycine into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-acetyl-(R)-enantiomer.

Step 4: Hydrolysis to (R)-4-Chlorophenylglycine

-

Reflux the isolated N-acetyl-(R)-4-chlorophenylglycine in 3M HCl for 4-6 hours.

-

Cool the solution and neutralize to its isoelectric point (pH ~6-7) to precipitate the final product.

-

Filter the solid, wash with cold water and then a small amount of ethanol, and dry under vacuum.

-

Validation: The final product's identity and purity should be confirmed by NMR and mass spectrometry. Its enantiomeric purity must be verified by chiral HPLC or by measuring its specific optical rotation.

-

Protocol 2: Peptide Coupling using (R)-4-Chlorophenylglycine

This protocol illustrates the use of the chiral building block in a standard peptide coupling reaction.

-

In an inert atmosphere (N₂ or Ar), dissolve (R)-4-chlorophenylglycine (1.0 eq) and a suitable coupling partner (e.g., an amino acid methyl ester, 1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0 °C.

-

Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, perform a standard aqueous workup: dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting dipeptide derivative by flash column chromatography.

-

Expertise: The choice of coupling reagent and base is critical to prevent racemization of the chiral center, a known risk in peptide synthesis. HATU is often chosen for its high efficiency and low racemization tendency. The inert atmosphere and anhydrous conditions are essential to prevent deactivation of the coupling reagents.

-

Conclusion

(R)-4-Chlorophenylglycine is more than just a chemical intermediate; it is an enabling tool for the precise construction of complex, stereochemically defined pharmaceutical agents. A thorough understanding of its synthesis, whether through high-selectivity enzymatic resolution or elegant asymmetric catalysis, allows researchers to confidently incorporate this valuable building block into their synthetic strategies. By adhering to validated protocols and rigorous analytical controls, drug development professionals can leverage the unique structural features of (R)-4-chlorophenylglycine to accelerate the discovery and development of safer, more effective medicines.

References

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. Available at: [Link]

-

Enzymatic Resolution of Racemic Amino Acids | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. Available at: [Link]

-

Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed. Available at: [Link]

-

Asymmetric synthesis of alpha-amino acids using a chiral catalyst - Purdue e-Pubs. Available at: [Link]

-

Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermediate α-Aminonitriles - Oxford Academic. Available at: [Link]

-

Strecker amino acid synthesis - Wikipedia. Available at: [Link]

-

New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - NIH. Available at: [Link]

-

(R)-4-chlorophenyl glycine - ChemBK. Available at: [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Available at: [Link]

-

Enzymatic Resolution of Racemic Amino Acids: Part IV. Another Purification Method of Mold Acylase and Effect of Metal Ions, Cyanide and EDTA on the Enzyme Activity - Oxford Academic. Available at: [Link]

-

Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - MDPI. Available at: [Link]

-

D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - PubChem - NIH. Available at: [Link]

-

DL-4-Chlorophenylglycine Seven Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

The Importance of High-Purity DL-4-Chlorophenylglycine in Pharmaceutical R&D. Available at: [Link]

-

University of Groningen Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. Available at: [Link]

-

Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed. Available at: [Link]

- CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents.

-

DL-4-Chlorophenylglycine - Heilongjiang Taina Technology Development Co., Ltd. Available at: [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. Available at: [Link]

-

Research progress in synthesis of clopidogrel - ResearchGate. Available at: [Link]

- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents.

- WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents.

-

(PDF) Clopidogrel Hydrogen Sulfate - ResearchGate. Available at: [Link]

-

Chiral Resolution via Cocrystallization with Inorganic Salts - Unibo. Available at: [Link]

-

Enantioselective Synthesis of Unnatural Polar Amino Acids. Available at: [Link]

-

DL-4-Chlorophenylglycine - Shanghai Freemen Chemicals Co,.Ltd. Available at: [Link]

- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents.

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. pure.rug.nl [pure.rug.nl]

- 10. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]

- 17. D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. DL-4-Chlorophenylglycine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 19. sfchemicals.com [sfchemicals.com]

- 20. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

- 21. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. DL-4-Chlorophenylglycine - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

The Biological Versatility of N-Boc-Protected Chlorophenylglycine: A Technical Guide for Drug Discovery

Foreword: Beyond a Building Block

In the landscape of modern medicinal chemistry, N-Boc-protected chlorophenylglycine isomers are often relegated to the role of chiral synthons—valuable intermediates in the intricate assembly of complex pharmaceutical agents.[1] While this function is undeniably critical, to view these molecules solely through the lens of synthetic utility is to overlook a burgeoning field of research that points towards their inherent biological activities. This guide ventures beyond the well-trodden path of synthetic application to provide an in-depth exploration of the intrinsic biological potential of N-Boc-protected chlorophenylglycines. For researchers, scientists, and drug development professionals, this document aims to be a foundational resource, illuminating the direct biological effects of these compounds and offering a technical roadmap for their investigation. We will delve into their potential as anticancer and antimicrobial agents, explore their role in enzyme inhibition, and provide detailed, field-proven protocols to empower further discovery.

Section 1: Unveiling the Anticancer Potential

The quest for novel anticancer therapeutics is a cornerstone of biomedical research. Preliminary evidence suggests that certain isomers of N-Boc-protected chlorophenylglycine may play a direct role in curbing the proliferation of cancer cells.

Mechanism of Action: A Focus on Protein Synthesis

The primary putative mechanism of anticancer activity for N-Boc-protected chlorophenylglycine, specifically the N-Boc-2-(4'-Chlorophenyl)-L-glycine isomer, is the disruption of protein synthesis.[2] This vital cellular process is a well-established target for chemotherapeutic intervention. By interfering with the machinery responsible for translating genetic information into functional proteins, these compounds can theoretically induce cell cycle arrest and apoptosis. The precise molecular interactions underpinning this inhibition are still an area of active investigation. It is hypothesized that the chlorophenyl moiety may facilitate binding to specific pockets within the ribosomal machinery or associated protein factors, thereby stalling the elongation of polypeptide chains. The conformation of the molecule is also thought to play a crucial role in its biological activity.[2]

Evaluating Cytotoxicity: The MTT Assay

A fundamental step in assessing the anticancer potential of any compound is to quantify its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[3] The assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Protocol: MTT Cytotoxicity Assay [3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Boc-protected chlorophenylglycine isomers against a panel of human cancer cell lines.

Materials:

-

N-Boc-protected chlorophenylglycine isomers (e.g., N-Boc-L-4-chlorophenylglycine, N-Boc-D-4-chlorophenylglycine)

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])[6][7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)[4]

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)[3]

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the N-Boc-protected chlorophenylglycine isomer in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations to be tested.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium and MTT solution only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

dot

Caption: Workflow of the MTT cytotoxicity assay.

Section 2: Exploring the Antimicrobial Frontier

The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents. N-Boc-protected amino acids have emerged as a class of molecules with potential antibacterial properties.

Putative Mechanisms of Antimicrobial Action

The precise mechanism by which N-Boc-protected chlorophenylglycine may exert antimicrobial effects is not yet fully elucidated. However, based on the activity of similar compounds, several hypotheses can be proposed. The lipophilic nature of the Boc group combined with the aromatic chlorophenyl moiety may facilitate the interaction with and disruption of bacterial cell membranes. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Another possibility is the inhibition of essential bacterial enzymes involved in processes such as cell wall synthesis or DNA replication.

Quantifying Antimicrobial Efficacy: The Broth Microdilution Method

To rigorously assess the antimicrobial activity of N-Boc-protected chlorophenylglycine, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination [8][9][10]

Objective: To determine the MIC of N-Boc-protected chlorophenylglycine isomers against a panel of pathogenic bacteria.

Materials:

-

N-Boc-protected chlorophenylglycine isomers

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or McFarland standards

-

Multichannel pipette

-

Plate reader (optional, for OD600 measurement)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution Series:

-

Prepare a stock solution of the N-Boc-protected chlorophenylglycine isomer in a suitable solvent.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[8]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.

-

dot

Caption: Workflow for MIC determination via broth microdilution.

Section 3: A Scaffold for Enzyme Inhibition

Beyond direct cytotoxicity or antimicrobial effects, N-Boc-protected chlorophenylglycine and its derivatives represent a valuable scaffold for the design of specific enzyme inhibitors. The stereochemistry and the electronic properties of the chlorophenyl group can be strategically utilized to achieve high-affinity binding to the active sites of target enzymes.

Case Study: Inhibition of Diacylglycerol Lipase

Research into structurally related compounds has shown that N-benzylic substituted glycine sulfonamides, which share a similar structural motif with derivatives of chlorophenylglycine, can act as reversible inhibitors of diacylglycerol lipase (DAGL).[11] DAGL is a key enzyme in the endocannabinoid signaling pathway. This example highlights the potential for derivatives of N-Boc-protected chlorophenylglycine to be developed into potent and selective enzyme inhibitors for a variety of therapeutic targets.

General Approach to Enzyme Inhibition Assays

The evaluation of enzyme inhibitory activity typically involves the following steps:

-

Selection of a Target Enzyme: Based on a therapeutic rationale, a specific enzyme is chosen.

-

Assay Development: A robust and sensitive assay is developed to measure the activity of the target enzyme. This is often a fluorescence- or absorbance-based assay that monitors the conversion of a substrate to a product.

-

IC50 Determination: The N-Boc-protected chlorophenylglycine derivative is incubated with the enzyme at various concentrations, and the enzyme activity is measured. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

-

Mechanism of Inhibition Studies: Further experiments are conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

dot

Caption: Logical workflow for developing enzyme inhibitors.

Section 4: Data Summary and Future Directions

While direct, quantitative data for the biological activity of N-Boc-protected chlorophenylglycine itself is still emerging, the information on related compounds is promising. The table below summarizes the potential activities and the key assays for their evaluation.

| Biological Activity | Putative Mechanism | Key Evaluation Assay | Relevant Isomers/Derivatives |

| Anticancer | Interference with protein synthesis | MTT Cytotoxicity Assay | N-Boc-2-(4'-Chlorophenyl)-L-glycine |

| Antimicrobial | Membrane disruption, enzyme inhibition | Broth Microdilution (MIC) | General N-Boc protected amino acids |

| Enzyme Inhibition | Competitive or non-competitive binding | Specific enzyme activity assays | Derivatives of chlorophenylglycine |

The field is ripe for further investigation. Key future research directions should include:

-

Systematic Screening: A comprehensive screening of all isomers (ortho, meta, para, D-, and L-) of N-Boc-protected chlorophenylglycine against a wide panel of cancer cell lines and pathogenic microbes.

-

Mechanistic Elucidation: In-depth studies to pinpoint the precise molecular targets and mechanisms of action for any observed biological activities.

-

Derivative Synthesis and SAR: The synthesis of novel derivatives to establish clear structure-activity relationships (SAR) and optimize potency and selectivity.

Conclusion

N-Boc-protected chlorophenylglycine and its congeners are more than just passive players in the synthetic chemist's toolbox. They possess a spectrum of biological activities that warrant dedicated investigation. By moving beyond their established role as building blocks and applying the rigorous experimental approaches outlined in this guide, the research community is well-positioned to unlock the full therapeutic potential of this versatile class of molecules. The journey from a simple starting material to a life-saving drug is long and arduous, but for N-Boc-protected chlorophenylglycine, the first steps on this exciting path are becoming increasingly clear.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

-

Wikipedia. (2024, September 26). Broth microdilution. In Wikipedia. Retrieved from [Link]

- Cheng, M., Li, T., Gan, Y., Zhang, W., & Zhao, Q. (2025). Directed Evolution of a Nonheme Iron Enzyme to Access Chiral α‐Amino Acid Derivatives by 1,3‐Migratory Nitrene C(sp)─H Insertion.

-

Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2023). MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)) assay protocol. protocols.io. [Link]

- Papanastasiou, I., et al. (2023). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. Molecules, 28(9), 3819.

-

Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]

-

Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

- Schuch, R. (2017).

- Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9204.

-

Oakwood Chemical. (n.d.). N-Boc-(4'-chlorophenyl)glycine. Retrieved from [Link]

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method).

-

Kowalska, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

- de Almeida, L. G., et al. (2018). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 125(5), 1336-1344.

- Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134.

- Ji, S. Y., Weng, Z. Y., & Zhou, Y. P. (2001). The cytotoxicity of some organic solvents in common use on human tumor cell lines. Journal of Yunnan University (Natural Sciences Edition), 23(6), 457-460.

- Cihan-Üstündağ, G., & Capan, G. (2025).

- Chen, W., et al. (2011). Design, Synthesis and Biological Evaluation of N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents. Bioorganic & Medicinal Chemistry, 19(2), 848-854.

- Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Journal of Heterocyclic Chemistry, 58(1), 223-233.

- Cihan-Üstündağ, G., & Capan, G. (2025).

- Glavač, N., et al. (2020).

- Anonymous. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Bush, K. (1989). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Antibiotics, 42(12), 1751-1758.

- Głowacka, J. K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13861.

-

Science.gov. (n.d.). cell line cytotoxicity: Topics. Retrieved from [Link]

- Gottesman, M. M., & Hall, M. D. (2009). Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. Cancer Research, 69(15), 6176-6183.

- Chen, W., et al. (2011). Design, synthesis, and biological evaluation of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine and its analogs as a novel class of anticancer agents. Bioorganic & Medicinal Chemistry, 19(2), 848-854.

- Kumar S. R., P. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-2-(4'-Chlorophenyl)-L-glycine | CymitQuimica [cymitquimica.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cell line cytotoxicity: Topics by Science.gov [science.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. protocols.io [protocols.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of Boc-p-chloro-DL-phenylglycine: A Technical Guide for Drug Development Professionals

Introduction